molecular formula C16H13N3O5S B5172848 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

Cat. No.: B5172848
M. Wt: 359.4 g/mol
InChI Key: YLDLGNGKDJQCKW-UHFFFAOYSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a sulfanyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The sulfanyl group is then introduced via a thiolation reaction, followed by the acylation of the resulting intermediate with 4-methoxy-2-nitrobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic media.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE: shares structural similarities with other benzoxazole derivatives and nitrophenyl compounds.

    Benzoxazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Nitrophenyl compounds: Often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-23-10-6-7-11(13(8-10)19(21)22)17-15(20)9-25-16-18-12-4-2-3-5-14(12)24-16/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDLGNGKDJQCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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